LogD7.4 Reduction of Up to −1.0 Log Unit Relative to Piperazine in Matched Molecular Pairs
In a comprehensive matched molecular pair analysis of the AstraZeneca compound collection, replacement of the piperazine ring with 2,6-diazaspiro[3.3]heptane in most cases lowered the measured logD7.4 by as much as −1.0 log unit relative to the parent piperazine-containing molecule [1]. This counterintuitive reduction occurs despite the net addition of a single carbon atom and is rationalized by increased basicity of the spirocyclic nitrogen (ΔpKa[ACD] = +1.9 for the 2,6-diazaspiro[3.3]heptane core relative to piperazine) [1]. In a specific GPR119 agonist series, the 2,6-diazaspiro[3.3]heptane analog (compound 21b) achieved a ΔlogD7.4 = −0.3, accompanied by improvements in hERG and human liver microsome (HLM) stability, without significant detriment to MDCK permeability [1]. The exception was N-linked 2-azaspiro[3.3]heptane, where logD7.4 increased by as much as +0.5, underscoring that the 2,6-substitution pattern of the target compound is essential for achieving the lipophilicity-lowering effect [1].
| Evidence Dimension | Lipophilicity (logD7.4) change upon scaffold replacement |
|---|---|
| Target Compound Data | ΔlogD7.4 = −0.3 to −1.0 (2,6-diazaspiro[3.3]heptane vs. piperazine parent) |
| Comparator Or Baseline | Parent piperazine-containing molecule (logD7.4 baseline = 0 reference) |
| Quantified Difference | Up to −1.0 log unit reduction in logD7.4; ΔpKa = +1.9 (more basic); 2.2 Å displacement of terminal acetyl oxygen vs. N-acetylpiperazine |
| Conditions | Matched molecular pair analysis across AstraZeneca compound collection; measured logD7.4; QM-minimized conformations; GPR119 agonist series with hERG, HLM/RH, and MDCK permeability profiling |
Why This Matters
A −1.0 log unit reduction in logD7.4 can significantly improve developability by reducing off-target promiscuity, phospholipidosis risk, and metabolic clearance—this directly impacts candidate selection for programs where lipophilicity must be tightly controlled for oral bioavailability and safety.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
